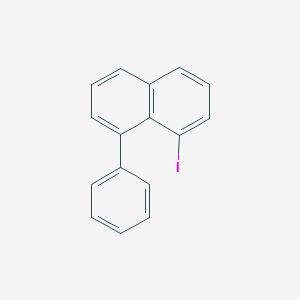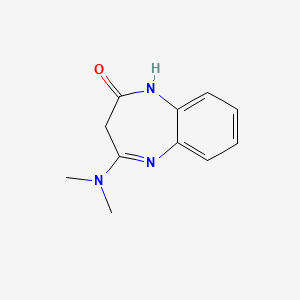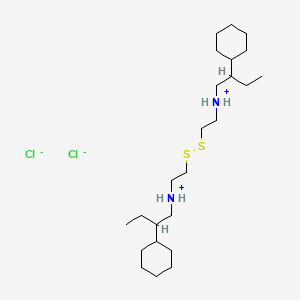
4-Methoxy-1,3-dioxolo(4,5-g)isoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1,3-dioxolo(4,5-g)isoquinoline hydrochloride is a heterocyclic compound with the molecular formula C11H9NO3 It is known for its unique structural features, which include a methoxy group and a dioxolo ring fused to an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,3-dioxolo(4,5-g)isoquinoline hydrochloride typically involves the reaction of cotarnine with indole derivatives. The aminoalkylation of indole and its derivatives with cotarnine occurs regioselectively at the nitrogen atom of the indole fragment, leading to the formation of the corresponding 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolines . The reaction is usually carried out in methanolic solution, and the structure of the product is confirmed by 1H NMR spectroscopy and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1,3-dioxolo(4,5-g)isoquinoline hydrochloride undergoes various chemical reactions, including:
Aminoalkylation: This reaction involves the addition of an aminoalkyl group to the nitrogen atom of the indole fragment.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Methanol: Used as a solvent in aminoalkylation reactions.
Indole derivatives: Serve as substrates for the aminoalkylation reactions.
Major Products
The major products formed from the reactions of this compound include various indolyltetrahydroisoquinoline derivatives, which are of interest due to their potential biological activities .
Scientific Research Applications
4-Methoxy-1,3-dioxolo(4,5-g)isoquinoline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,3-dioxolo(4,5-g)isoquinoline hydrochloride involves its interaction with various molecular targets and pathways. The compound is known to react with nucleophilic substrates, leading to the formation of Mannich bases . These reactions are mediated by the formation of intermediate cations or open tautomeric forms, which subsequently undergo further transformations .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Methoxy-1,3-dioxolo(4,5-g)isoquinoline hydrochloride include:
- 4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline
- 5-(1-Indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo regioselective aminoalkylation and rearrangement reactions sets it apart from other similar compounds .
Properties
CAS No. |
5263-79-6 |
|---|---|
Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride |
InChI |
InChI=1S/C11H9NO3.ClH/c1-13-10-8-5-12-3-2-7(8)4-9-11(10)15-6-14-9;/h2-5H,6H2,1H3;1H |
InChI Key |
WSFKUKQTVZAWSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=[NH+]C=CC2=CC3=C1OCO3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



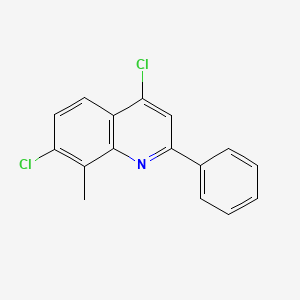
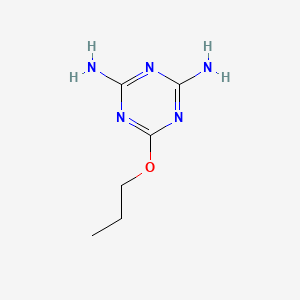
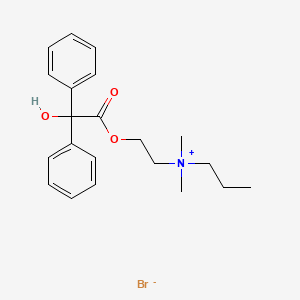
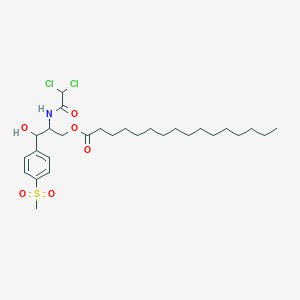
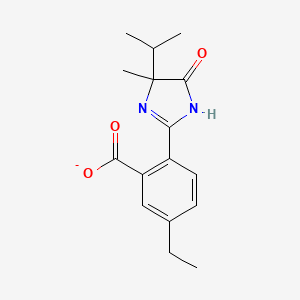
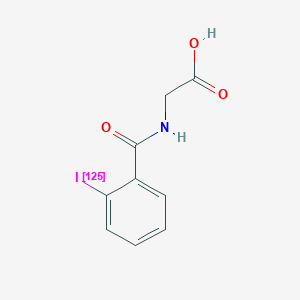
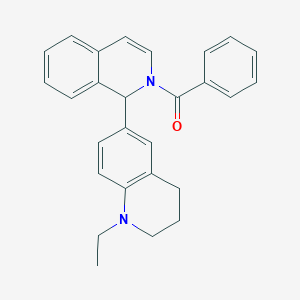
![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)
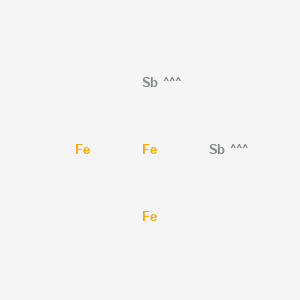
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)
